1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-Benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 937597-56-3) is a heterocyclic compound with the molecular formula C₁₆H₁₅N₃O₂ and a molecular weight of 281.32 g/mol . It belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole-pyridine core. The compound features a benzyl group at the 1-position, methyl groups at the 3- and 6-positions, and a carboxylic acid moiety at the 4-position. Its purity is typically reported as ≥95%, and it is categorized under chemical class C2 .
This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting peroxisome proliferator-activated receptors (PPARs) and enzymes like β-lactamases . Its carboxylic acid group and hydrophobic substituents enable interactions with ligand-binding pockets in proteins, making it a scaffold for drug discovery .
Properties
IUPAC Name |
1-benzyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-8-13(16(20)21)14-11(2)18-19(15(14)17-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVXJSFYCPFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Alkylation-Amidation Sequence
A foundational approach involves sequential alkylation and amidation steps starting from pyrazole precursors. In one protocol, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-amine serves as the key intermediate. The synthesis begins with the alkylation of 3,5-dimethyl-1H-pyrazole using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), yielding 1-benzyl-3,5-dimethyl-1H-pyrazole. Subsequent reduction of the nitro group in intermediate 24 to an amine (25a ) is achieved via NaBH₄/NiCl₂, followed by amide coupling with carboxylic acid derivatives using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the activating agent. Hydrolysis of methyl esters (e.g., 26c ) with methanolic ammonia generates primary amides, while treatment with methylamine produces secondary amides.
Critical Considerations :
- Regioselectivity : Benzyl bromide selectively targets the pyrazole N1 position due to steric and electronic factors.
- Functional Group Compatibility : The NaBH₄/NiCl₂ system tolerates nitro groups but requires anhydrous conditions to prevent side reactions.
Pyrazolo[3,4-b]Pyridine Core Construction via SNAr and Japp–Klingemann Reactions
A retrosynthetic strategy prioritizes the assembly of the pyrazolo[3,4-b]pyridine core before introducing the benzyl and carboxylic acid groups. Starting with 2-chloro-3-nitropyridine , a nucleophilic aromatic substitution (SNAr) reaction installs a keto ester moiety at the C2 position. Subsequent Japp–Klingemann reaction with arenediazonium tosylates generates hydrazones, which undergo cyclization to form the pyrazole ring (Scheme 2). Notably, this method integrates azo-coupling, deacylation, and annulation into a one-pot procedure, enhancing efficiency.
Mechanistic Insight :
- The acetyl group in intermediate hydrazones undergoes C–N migration during cyclization, confirmed by NMR studies.
- Silver(I) catalysts facilitate the 6-endo-dig cyclization of alkynyl aldehydes with 5-aminopyrazoles, enabling access to halogenated derivatives when N-bromosuccinimide (NBS) or iodine is employed.
The direct introduction of the carboxylic acid group at the pyridine C4 position is achieved via a Sandmeyer reaction variant. Treatment of 1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-diazonium chloride with CuCN generates the 4-cyano derivative, which is hydrolyzed to the carboxylic acid under acidic or basic conditions. This method circumvents challenges associated with nitrile group instability in earlier approaches.
Optimization Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85 |
| Cyanation | CuCN, NH₄Cl, H₂O, 60°C | 72 |
| Hydrolysis | H₂SO₄ (conc.), reflux, 4 h | 89 |
Cascade Cyclization Strategies for Functional Diversity
Modern approaches leverage cascade reactions to streamline synthesis. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine reacts with alkynyl aldehydes (e.g., 3-phenylpropiolaldehyde) under silver(I) catalysis to form pyrazolo[3,4-b]pyridines via 6-endo-dig cyclization. Subsequent oxidation or functional group interconversion introduces the carboxylic acid moiety.
Key Advantages :
- Switchable Halogenation : NBS or I₂ introduces bromine or iodine at the C5 position during cyclization, enabling downstream cross-coupling reactions.
- Broad Substrate Scope : Electron-withdrawing and donating groups on the benzyl ring are tolerated.
Post-Functionalization of Preformed Pyrazolo[3,4-b]Pyridines
Late-stage modification of preassembled cores offers flexibility. For instance, 1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes Vilsmeier–Haack formylation at C4, followed by oxidation (KMnO₄, H₂O, Δ) to the carboxylic acid. This route avoids sensitive diazonium intermediates but requires rigorous control of oxidation conditions to prevent over-oxidation.
Comparative Efficiency :
| Method | Steps | Overall Yield (%) | Key Limitation |
|---|---|---|---|
| Classical Alkylation | 4 | 32 | Low yielding amide coupling |
| Cascade Cyclization | 3 | 48 | Requires expensive catalysts |
| Sandmeyer Reaction | 3 | 55 | Diazonium stability issues |
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The C4-carboxylic acid group undergoes classical acid-derived transformations:
Electrophilic Substitution at Pyridine Ring
The pyridine ring undergoes regioselective substitution:
- Chlorination : POCl₃ at 100–110°C introduces Cl at C4 .
- Oxidation : Atmospheric oxygen converts dihydropyridine intermediates to aromatic pyridines .
Modification of Benzyl Group
The N1-benzyl substituent participates in:
Core Ring Functionalization
The pyrazolo[3,4-b]pyridine scaffold undergoes cyclization and cross-coupling:
- Suzuki Coupling : Halogenated analogs (e.g., 4-Cl derivatives) react with aryl boronic acids .
- Schmidt Reaction : With NaN₃/H₂SO₄, forms tetrazolo-fused derivatives .
Biological Activity via Carboxylic Acid
The carboxylic acid group enables hydrogen bonding with biological targets:
- PPARα Activation : Forms bifurcated H-bonds with Tyr314/His440 in PPARα ligand-binding domain, stabilizing active conformations .
- Kinase Inhibition : Analogous 4-carboxylic acid derivatives inhibit CDKs via chelation with ATP-binding sites.
Key Mechanistic Insights
- Gould–Jacobs Reaction : Forms the pyrazolopyridine core via cyclocondensation of 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate .
- Oxidation Pathways : Atmospheric oxygen oxidizes dihydropyridine intermediates to aromatic systems .
- Regioselectivity : Symmetrical 1,3-CCC-biselectrophiles avoid regioselectivity issues during pyridine ring formation .
Scientific Research Applications
1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Functional Analogues
Key Trends in Structure-Activity Relationships (SAR)
- Substituent Bulkiness : Bulky groups (e.g., benzyl, cyclopentyl) at the 1-position enhance PPARα agonism by filling hydrophobic pockets in the ligand-binding domain .
- Distal Hydrophobic Tail : The position and distance of the tail (e.g., benzyl vs. thienyl) relative to the carboxylic acid head influence target selectivity. For example, PPARα activation requires precise alignment of the tail with coactivator binding regions .
- Electron-Withdrawing Groups : Chloro or methoxy substituents (e.g., 4-Cl-benzyl) increase lipophilicity but may alter toxicity profiles .
- Heterocyclic Substitutions : Pyridinylmethyl or thienyl groups (e.g., and ) shift activity toward enzyme inhibition (e.g., BasE) rather than nuclear receptor modulation .
Pharmacokinetic and Physicochemical Properties
Biological Activity
1-Benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (commonly referred to as the compound) is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology and infectious diseases. This article reviews its biological activity, focusing on recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 281.31 g/mol. Its structural features include a pyrazole ring fused to a pyridine, which contributes to its biological properties.
Biological Activity Overview
The biological activity of the compound has been extensively studied, revealing various mechanisms of action:
-
Anticancer Activity :
- The compound has shown significant antiproliferative effects against multiple cancer cell lines, including glioblastoma (A172 and U87MG), melanoma (A375), and pancreatic cancer (Panc0504) cells. Notably, it demonstrated an IC50 value of 0.2 nM in inhibiting TBK1 (TANK-binding kinase 1), which is crucial for immune signaling and cancer progression .
- Antitubercular Activity :
- Other Therapeutic Applications :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its therapeutic efficacy. Key findings include:
- Substituent Effects : The presence of specific substituents at various positions on the pyrazole and pyridine rings significantly influences biological activity. For instance:
Case Studies
Several studies highlight the efficacy of the compound in different biological contexts:
- Study on TBK1 Inhibition : A study demonstrated that a derivative of this compound effectively inhibited TBK1 signaling pathways in immune cells, leading to reduced inflammation and tumor growth in preclinical models .
- Anticancer Screening : In vitro assays showed that the compound significantly inhibited cell proliferation across various cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest .
Data Table: Biological Activity Summary
Q & A
Q. Key Considerations :
- Purity of intermediates is critical; monitor via TLC or HPLC.
- Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).
Basic: How is this compound characterized structurally?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- NMR :
- ¹H NMR : Benzyl protons (δ 4.5–5.5 ppm as singlet), methyl groups (δ 2.1–2.5 ppm).
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm.
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₈H₁₇N₃O₂, expected m/z = 315.13) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from assay variability or impurities. Strategies include:
Reproducibility Checks : Validate results across independent labs using standardized protocols.
Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (e.g., MTT).
Purity Assessment : Re-examine compound purity via HPLC (>95%) and exclude solvent residues (e.g., DMSO) that may interfere .
Q. Example Data Contradiction Resolution :
| Assay Type | Reported IC₅₀ (μM) | Revised IC₅₀ (μM) | Resolution Method |
|---|---|---|---|
| Kinase A | 0.5 | 1.2 | SPR binding assay |
| Cell Viability | 10.0 | 12.5 | LC-MS purity check |
Advanced: What strategies guide the design of derivatives for enhanced kinase inhibition?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
Substituent Effects :
- Benzyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic kinase pockets.
- Methyl Groups : Optimize steric bulk at positions 3 and 6 to avoid steric clashes.
Computational Modeling : Use docking simulations (e.g., AutoDock) to predict interactions with ATP-binding sites.
In Vivo Validation : Test pharmacokinetics (e.g., half-life, bioavailability) in rodent models .
Q. SAR Table :
| Derivative | R₁ (Position 1) | R₂ (Position 3) | IC₅₀ (Kinase X, μM) |
|---|---|---|---|
| Parent | Benzyl | Methyl | 1.2 |
| Derivative A | 4-Fluorobenzyl | Methyl | 0.8 |
| Derivative B | Benzyl | Ethyl | 2.5 |
Basic: What pharmacological models are used for initial biological screening?
Methodological Answer:
Q. Example Screening Data :
| Model | Result (Parent Compound) | Positive Control |
|---|---|---|
| TNF-α Inhibition | 45% at 10 μM | Dexamethasone (70%) |
| NCI-H460 IC₅₀ | 15 μM | Doxorubicin (0.1 μM) |
Advanced: How do fluorinated derivatives compare in stability and bioactivity?
Methodological Answer:
Fluorination at the benzyl group (e.g., 4-fluoro substitution) enhances:
- Metabolic Stability : Reduced CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.3 hours in rat liver microsomes).
- Binding Affinity : Improved van der Waals interactions with kinase targets (ΔG = -9.2 kcal/mol vs. -8.5 for parent).
Synthetic Protocol : - Use Selectfluor® for direct electrophilic fluorination.
- Monitor reaction progress via ¹⁹F NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
